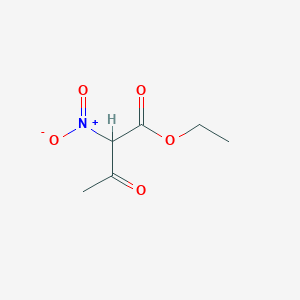

Butanoic acid, 2-nitro-3-oxo-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in milk, especially goat, sheep and buffalo milk, butter, parmesan cheese, and as a product of anaerobic fermentation (including in the colon and as body odor). It has a role as a plant metabolite . The ethyl ester form would have an ethoxy group (-O-CH2-CH3) replacing one of the hydrogen atoms on the carboxylic acid group .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of butanoic acid with a nitro compound in the presence of a catalyst . The exact method can vary depending on the specific compounds used.Molecular Structure Analysis

The molecular structure of similar compounds consists of a butanoic acid backbone with a nitro group (-NO2) and an ethoxy group (-O-CH2-CH3) attached . The exact positions of these groups can vary depending on the specific compound.Chemical Reactions Analysis

Esters like this one can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also react with bases to form salts and with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .Scientific Research Applications

Synthetic Precursor

“Ethyl 2-nitroacetoacetate” has been identified as a synthetic precursor for various compounds. It can lead to the formation of ethoxycarbonylnitrile oxide as well as isoxazole- and isoxazoline-3-carboxylic acids and their esters .

Synthesis of Unnatural α-Amino Esters

This compound has also been used as a glycine template to produce α-amino esters. The process involves condensation with various arylacetals followed by reduction to yield the desired α-amino esters .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-nitro-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJZCTRVMDSKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402593 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

CAS RN |

51026-98-3 |

Source

|

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the presence of carbonate affect the reaction of ethyl acetoacetate with peroxynitrite?

A1: Research suggests that the presence of carbonate significantly enhances the nitration of ethyl acetoacetate by peroxynitrite. [] This is because the reaction of peroxynitrite with CO2 forms an unstable intermediate, nitrosoperoxycarbonate, which can generate reactive species like the nitronium ion. This nitronium ion is a powerful electrophile that facilitates the nitration of ethyl acetoacetate, leading to the formation of ethyl 2-nitroacetoacetate as the major product. []

Q2: Why is the nitration of ethyl acetoacetate by peroxynitrite considered significant in a biological context?

A2: The reaction of ethyl acetoacetate with peroxynitrite in the presence of carbonate serves as a model for understanding how peroxynitrite might nitrate other aliphatic molecules in biological systems. [] While often associated with tyrosine nitration, this research highlights that peroxynitrite, especially in the presence of carbonate, could potentially nitrate other biologically relevant molecules containing aliphatic groups like amines, sugars, thiols, and thioethers. []

Q3: Can ethyl 2-nitroacetoacetate be used as a synthetic building block?

A3: Yes, ethyl 2-nitroacetoacetate has been explored as a synthetic equivalent for ethoxycarbonylnitrile oxide. [, ] While the provided abstracts don't detail the specific reactions, this suggests that ethyl 2-nitroacetoacetate can be a valuable tool in organic synthesis for constructing molecules containing nitrile oxide functionality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)